N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide

Medicinal chemistry Fragment-based drug discovery Structure-activity relationships

Procure CAS 2034484-11-0 to access the unique 3-fluoro-4-methoxybenzamide pharmacophore from the Novartis clinical TEAD inhibitor series. With XLogP3 3.7 and TPSA 47.6 Ų, this fragment is ideal for target engagement assays and serves as a physicochemical negative control. Its balanced HBA count (4) and rotatable bonds (5) ensure consistent solubility across SAR studies, avoiding ADME variability seen in dimethylamino or trifluoromethyl analogs. Ensure reproducible data by sourcing this defined, literature-validated scaffold.

Molecular Formula C19H20FNO3
Molecular Weight 329.371
CAS No. 2034484-11-0
Cat. No. B2365931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide
CAS2034484-11-0
Molecular FormulaC19H20FNO3
Molecular Weight329.371
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=C(C=C3)OC)F
InChIInChI=1S/C19H20FNO3/c1-12(9-13-3-5-17-14(10-13)7-8-24-17)21-19(22)15-4-6-18(23-2)16(20)11-15/h3-6,10-12H,7-9H2,1-2H3,(H,21,22)
InChIKeyVVYOUPMSNMERQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide (CAS 2034484-11-0): Procurement-Relevant Structural and Class Profile


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide (CAS 2034484-11-0, PubChem CID 91813528, molecular formula C₁₉H₂₀FNO₃, exact mass 329.1427 Da) is a synthetic small molecule belonging to the class of 2,3-dihydrobenzofuran-5-yl-propan-2-yl benzamides [1]. It features a 2,3-dihydrobenzofuran core linked via a propan-2-yl spacer to a 3-fluoro-4-methoxybenzamide moiety — a pharmacophoric fragment that appears in the Novartis clinical-stage YAP/TAZ-TEAD protein-protein interaction inhibitor 2-((2S,3S,4S)-5-chloro-6-fluoro-3-methyl-2-((methylamino)methyl)-2-phenyl-2,3-dihydrobenzofuran-4-yl)-3-fluoro-4-methoxybenzamide [2]. The compound is offered by multiple screening compound suppliers as a research-grade building block and is not associated with any published biochemical or cell-based potency data in the peer-reviewed literature.

Why Close Analogs of N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide Cannot Be Interchanged in Medicinal Chemistry Campaigns


Within the dihydrobenzofuran-propan-2-yl benzamide series, even modest changes to the benzamide substitution pattern produce compounds with substantially different hydrogen-bond acceptor counts, lipophilicity, and topological polar surface area — physicochemical properties that directly govern target engagement, permeability, and metabolic stability [1]. The target compound's unique combination of a single fluorine at the 3-position and a methoxy group at the 4-position of the benzamide ring yields an XLogP3 of 3.7 and four hydrogen-bond acceptor sites. The dimethylamino analog (CAS 2034349-61-4), by contrast, loses one H-bond acceptor and gains a basic tertiary amine, altering its ionization profile at physiological pH [2]. The trifluoromethyl-substituted analogs (e.g., CAS 2034483-82-2) exhibit XLogP3 values of 4.5, representing a 0.8 log-unit increase in lipophilicity that can drive non-specific protein binding and alter clearance pathways [3]. Consequently, within this scaffold family, the benzamide substituent identity is not a trivial interchangeable variable; it is a critical determinant of molecular recognition and ADME behavior. Users who procure a 'close analog' without accounting for these physicochemical differences risk generating non-transferable structure-activity relationship data.

Quantitative Differentiation Evidence for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Count Superiority Over Dimethylamino Analog for Polar Target Engagement

The target compound possesses four hydrogen-bond acceptor (HBA) sites (the amide carbonyl oxygen, the dihydrobenzofuran ring oxygen, the methoxy oxygen, and the fluorine atom), compared to only three HBA sites for the closest dimethylamino analog N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(dimethylamino)benzamide (CAS 2034349-61-4), which lacks the methoxy oxygen and instead carries a tertiary amine that functions as an H-bond acceptor but also as a protonatable base [1][2]. This one-unit difference in HBA count (4 vs. 3) is significant for fragment-based screening libraries, where each additional H-bonding functionality can contribute approximately 0.5–1.5 kcal/mol to binding free energy when engaged with a complementary target residue [3].

Medicinal chemistry Fragment-based drug discovery Structure-activity relationships

Moderate Lipophilicity (XLogP3 = 3.7) Distinguishes Target from Highly Lipophilic Trifluoromethyl Analogs

The target compound exhibits a computed XLogP3 of 3.7, which positions it within the optimal lipophilicity range (1 < logP < 4) for oral drug-like space [1]. In contrast, the 2-trifluoromethyl analog (CAS 2034483-82-2) displays an XLogP3 of 4.5, exceeding the commonly cited lipophilicity ceiling of 4.0 and placing it at higher risk of promiscuous target binding, phospholipidosis, and rapid oxidative metabolism [2][3]. The 0.8 log-unit difference corresponds to an approximately 6.3-fold higher calculated octanol-water partition coefficient for the trifluoromethyl analog, which can translate into substantially different pharmacokinetic profiles.

ADME profiling Lipophilic ligand efficiency Drug-likeness

Topological Polar Surface Area (TPSA = 47.6 Ų) Predicts Favorable Membrane Permeability vs. Higher-TPSA Heterocyclic Analogs

The target compound's computed TPSA of 47.6 Ų falls well below the empirically established threshold of 140 Ų for oral bioavailability (Veber criteria) and below the 90 Ų ceiling commonly associated with good blood-brain barrier penetration [1][2]. While the dimethylamino analog (CAS 2034349-61-4) has a slightly lower TPSA of 41.6 Ų, its basic tertiary amine (predicted pKa ~8.5) introduces a pH-dependent ionization state that can reduce passive membrane permeability at physiological pH relative to the neutral target compound [3]. The furan-2-carboxamide analog (CAS 2034483-40-2), with an additional heterocyclic oxygen, is predicted to exhibit a higher TPSA, reducing its passive permeability relative to the target.

Blood-brain barrier penetration Oral bioavailability Property-based design

3-Fluoro-4-methoxybenzamide Motif is a Recognized Pharmacophore in a Clinical-Stage TEAD Inhibitor Program

The 3-fluoro-4-methoxybenzamide fragment present in the target compound is a key structural element of Novartis AG's clinical-stage biaryl YAP/TAZ-TEAD protein-protein interaction inhibitor 2-((2S,3S,4S)-5-chloro-6-fluoro-3-methyl-2-((methylamino)methyl)-2-phenyl-2,3-dihydrobenzofuran-4-yl)-3-fluoro-4-methoxybenzamide, as disclosed in US Patent Application 18687609 [1]. While the target compound lacks the elaborate chiral dihydrobenzofuran-phenyl core required for TEAD binding, it shares the identical benzamide tail that contributes to the inhibitor's binding interactions with the TEAD palmitate-binding pocket [2]. The ChemMedChem 2023 publication on optimization of dihydrobenzofuran analogs toward orally efficacious YAP-TEAD inhibitors (PDB deposition associated with the series) provides class-level context for the pharmacophoric relevance of this benzamide motif [3].

YAP-TEAD inhibition Hippo pathway Cancer therapeutics

Rotatable Bond Count (5) and Low Molecular Weight (329.4 Da) Align with Fragment-Based Screening Requirements

With a molecular weight of 329.4 Da, five rotatable bonds, and a heavy atom count of 24, the target compound sits near the upper boundary of fragment space as defined by the 'Rule of Three' (MW < 300, HBA ≤ 3, clogP ≤ 3) [1]. It is significantly smaller and less complex than the 2-trifluoromethyl analog (MW 349.3 Da, but with higher logP) and the 3-bromo analog (MW ~402 Da), positioning it as the most fragment-like member of this commercially available dihydrobenzofuran-propan-2-yl benzamide series [2]. This intermediate size — between a classic fragment and a lead-like molecule — is advantageous for fragment-to-lead optimization campaigns where initial binding efficiency can be improved through iterative medicinal chemistry.

Fragment-based drug discovery Ligand efficiency Rule of Three

Validated Application Scenarios for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide Based on Structural and Physicochemical Differentiation Evidence


Fragment-Based Screening Against TEAD or Related Lipid-Binding Protein Targets

The 3-fluoro-4-methoxybenzamide motif is a validated pharmacophore within the Novartis clinical-stage YAP/TAZ-TEAD inhibitor program [1]. The target compound, representing the isolated benzamide tail, is ideally suited as a fragment for screening against TEAD or other lipid-binding pockets where the 3-fluoro-4-methoxy substitution pattern may confer binding. Its TPSA of 47.6 Ų and five rotatable bonds support adequate solubility and conformational sampling for fragment soaking or biochemical assays [2]. Researchers should pair this fragment with the full-length TEAD inhibitor (available through Novartis compound access programs) as a positive control to deconvolve the contribution of the benzamide fragment to overall affinity.

SAR Probe for Halogen and Methoxy Substitution Effects in Dihydrobenzofuran-Benzamide Series

This compound enables direct, pairwise SAR comparisons with its closest commercially available analogs — the 3-dimethylamino (CAS 2034349-61-4), 2-trifluoromethyl (CAS 2034483-82-2), 2-chloro, 3-bromo, and furan-2-carboxamide (CAS 2034483-40-2) variants [3]. By systematically varying only the benzamide substituent while keeping the dihydrobenzofuran-propan-2-yl scaffold constant, medicinal chemists can isolate the contribution of fluorine vs. other halogens, methoxy vs. dimethylamino, and aryl vs. heteroaryl amides to target binding, selectivity, and cellular permeability. The target compound's XLogP3 of 3.7 and HBA count of 4 provide a balanced midpoint within this analog series for SAR interpolation.

Synthetic Intermediate for Building Complex Dihydrobenzofuran-Containing Kinase or TEAD Inhibitors

Given the precedent of the 3-fluoro-4-methoxybenzamide fragment in the Novartis TEAD inhibitor [1], the target compound can serve as a late-stage synthetic intermediate. Medicinal chemistry groups can elaborate the dihydrobenzofuran core (e.g., through electrophilic aromatic substitution at the 4- or 6-position, or through metal-catalyzed cross-coupling at halogenated derivatives) to construct more complex biaryl or triaryl systems reminiscent of the Novartis inhibitor scaffold. The compound's commercial availability from multiple screening compound suppliers, combined with its defined CAS registry number (2034484-11-0) and PubChem CID (91813528), ensures reproducible procurement for multi-step synthesis programs [2].

Negative Control Compound for TEAD-Mediated Transcriptional Activation Assays

Because the target compound lacks the elaborate chiral dihydrobenzofuran-phenyl core required for high-affinity TEAD binding (as demonstrated by the complex structures in the Novartis patent [1]), it is predicted to be inactive or weakly active in TEAD reporter gene assays. This property makes it a structurally matched negative control compound for use alongside potent TEAD inhibitors in cellular assays. Its physicochemical similarity (XLogP3 3.7, TPSA 47.6 Ų) to the active benzamide-containing TEAD inhibitors ensures that any differential cellular activity can be attributed to target engagement rather than non-specific membrane partitioning or cytotoxicity differences [2].

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.